molecular formula C5H10ClN B1445720 Pent-3-yn-1-amine hydrochloride CAS No. 124618-80-0

Pent-3-yn-1-amine hydrochloride

Cat. No.: B1445720
CAS No.: 124618-80-0
M. Wt: 119.59 g/mol
InChI Key: LRBILJVWKVSKDH-UHFFFAOYSA-N
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Description

Pent-3-yn-1-amine hydrochloride is an organic compound with the molecular formula C5H10ClN. It is a derivative of pent-3-yn-1-amine, where the amine group is protonated and paired with a chloride ion. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-3-yn-1-amine hydrochloride can be synthesized through the reaction of pent-3-yn-1-amine with hydrochloric acid. The process involves dissolving pent-3-yn-1-amine in a suitable solvent, such as diethyl ether, and then adding hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out at room temperature, and the product is isolated by evaporating the solvent and recrystallizing the residue from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the continuous addition of pent-3-yn-1-amine and hydrochloric acid into the reactor, where the reaction takes place under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Pent-3-yn-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of pent-3-yn-1-amine hydrochloride depends on the specific reaction or application. In click chemistry, the alkyne group reacts with azides to form stable triazole rings through a copper(I)-catalyzed cycloaddition reaction. This reaction is highly efficient and selective, making it valuable for bioconjugation and material science applications .

Comparison with Similar Compounds

Similar Compounds

    Pent-4-yn-1-amine hydrochloride: Similar structure but with the alkyne group at a different position.

    Propargylamine hydrochloride: Contains a shorter carbon chain with an alkyne group.

    But-2-yn-1-amine hydrochloride: Similar structure with a shorter carbon chain.

Uniqueness

Pent-3-yn-1-amine hydrochloride is unique due to its specific positioning of the alkyne and amine groups, which allows for distinct reactivity and applications in organic synthesis and click chemistry. Its ability to form stable triazole rings through Huisgen cycloaddition makes it particularly valuable in bioconjugation and material science .

Properties

IUPAC Name

pent-3-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h4-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBILJVWKVSKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70767491
Record name Pent-3-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70767491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124618-80-0
Record name Pent-3-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70767491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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